Lutetium Lu-177 PP-F11N is a radiolabeled peptide used in targeted radionuclide therapy, specifically for conditions such as medullary thyroid carcinoma. This compound combines Lutetium-177, a radioactive isotope, with a peptide that acts as an agonist for the cholecystokinin-2 receptor. The therapeutic potential of Lutetium Lu-177 PP-F11N lies in its ability to selectively target cancer cells that overexpress this receptor, thereby delivering localized radiation while minimizing damage to surrounding healthy tissues.
Lutetium Lu-177 is classified as a beta-emitting radionuclide, which is often used in cancer therapy due to its favorable physical properties. The peptide component, PP-F11N, is derived from a minigastrin analogue that has been modified to enhance its affinity for the cholecystokinin-2 receptor. This combination allows for effective targeting of tumors that express high levels of this receptor, making it a promising candidate for peptide receptor radionuclide therapy (PRRT) .
The synthesis of Lutetium Lu-177 PP-F11N involves several key steps:
The molecular structure of Lutetium Lu-177 PP-F11N consists of a Lutetium atom coordinated to the DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) chelator attached to the N-terminal of the peptide PP-F11N. This chelation allows for stable binding of the radioactive isotope, which is crucial for maintaining therapeutic efficacy.
The primary chemical reaction involved in the use of Lutetium Lu-177 PP-F11N is the binding of Lutetium-177 to the DOTA moiety within the PP-F11N peptide structure. This reaction is characterized by:
Lutetium Lu-177 PP-F11N exerts its therapeutic effects through targeted delivery of radiation to cancer cells expressing cholecystokinin-2 receptors:
Lutetium Lu-177 PP-F11N exhibits several notable physical and chemical properties:
Lutetium Lu-177 PP-F11N has significant applications in oncology:
This compound exemplifies advancements in targeted cancer therapies, leveraging radioactive isotopes for improved treatment outcomes while minimizing systemic toxicity.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: